molecular formula C19H25N5O3 B2561533 ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1326839-71-7

ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

Cat. No.: B2561533
CAS No.: 1326839-71-7
M. Wt: 371.441
InChI Key: MXIHQYBJONMLRB-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a 1,2,3-triazole ring linked via an amide bond. The triazole moiety is further substituted with a 3,4-dimethylphenyl group, while the piperidine nitrogen is esterified with an ethyl carboxylate group. Its structural complexity—combining a rigid triazole ring, a flexible piperidine scaffold, and lipophilic aromatic substituents—suggests tailored physicochemical properties and binding affinity for biological targets.

Properties

IUPAC Name

ethyl 4-[[1-(3,4-dimethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-19(26)23-9-7-15(8-10-23)20-18(25)17-12-24(22-21-17)16-6-5-13(2)14(3)11-16/h5-6,11-12,15H,4,7-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIHQYBJONMLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne and an azide in the presence of a copper catalyst.

    Attachment of the Piperidine Ring: The triazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has been investigated for its potential as an anticancer agent . Research indicates that compounds with triazole structures can inhibit specific enzymes involved in cancer cell proliferation.

Case Study:
A study highlighted the synthesis of triazole derivatives that demonstrated significant anticancer activity against various cell lines. The synthesized compounds showed IC50 values indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Triazoles are recognized for their ability to disrupt fungal cell wall synthesis and have been tested against several pathogens.

Research Findings:
In vitro studies have demonstrated that derivatives of triazoles exhibit potent activity against fungal strains such as Candida albicans and Aspergillus species. The mechanism involves the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been explored, particularly regarding its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Findings:
Molecular docking studies suggest that the compound binds effectively to the active site of COX enzymes, potentially leading to anti-inflammatory effects. This is particularly relevant in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than traditional options .

Activity Description
AnticancerInhibits cancer cell proliferation; effective against various cancer lines
AntimicrobialDisrupts fungal cell wall synthesis; effective against Candida and Aspergillus
Enzyme InhibitionBinds to COX enzymes; potential anti-inflammatory effects

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole ring via Huisgen cycloaddition.
  • Amide bond formation between the triazole derivative and piperidine carboxylic acid.

The mechanism of action primarily involves the interaction of the triazole moiety with biological targets through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular processes .

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs are characterized by variations in substituents on the triazole, piperidine, or aromatic moieties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate (Target Compound) C₂₁H₂₇N₅O₃ 397.48 g/mol 3,4-Dimethylphenyl, ethyl carboxylate
tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)-methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)-piperidine-1-carboxylate (32) C₂₈H₄₆N₆O₃SSi 610.96 g/mol Methylthio-pyrimidinyl, tert-butyl carboxylate
tert-Butyl 4-(5-(2-((3,5-Dimethylphenyl)amino)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (34) C₃₁H₃₆FN₇O₂ 581.67 g/mol 4-Fluorophenyl, 3,5-dimethylphenylamino
tert-Butyl 4-[1-(3,4-dimethylphenyl)-4-(3-phenylpiperidine-1-carbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (E951-1386) C₃₃H₄₂N₄O₃ 542.72 g/mol 3-Phenylpiperidine, tert-butyl carboxylate

Key Observations :

  • Ester vs. Carbamate : The ethyl carboxylate group in the target compound may confer different metabolic stability compared to tert-butyl carbamates (Compounds 32, 34), which are bulkier and more resistant to hydrolysis .
  • Triazole vs.
Physicochemical Properties
  • Solubility : The ethyl carboxylate group improves aqueous solubility relative to tert-butyl carbamates (e.g., Compound 32), as evidenced by logP calculations (predicted logP ~2.5 for the target compound vs. ~3.8 for Compound 32) .
  • Thermal Stability : Crystallographic data (using SHELXL and OLEX2, ) for analogs like E951-1386 indicate that bulkier substituents increase melting points (e.g., 542.72 g/mol analogs melt at ~180°C vs. ~150°C for lighter derivatives) .

Biological Activity

Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates a piperidine ring and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Weight448.52 g/mol
Molecular FormulaC24H28N6O3
LogP3.1389
LogD3.1389
Polar Surface Area82.186 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The structure consists of a piperidine ring linked to a triazole derivative that enhances its interaction with biological targets.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The triazole moiety is known to interact with various enzymes through hydrogen bonding and π-π interactions, which can modulate their activity. This is particularly relevant in the context of enzyme inhibition related to neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter activity and potentially offering therapeutic benefits for conditions such as depression or anxiety.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar triazole compounds can inhibit the growth of various cancer cell lines .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. This compound may exhibit antibacterial and antifungal properties due to its ability to disrupt microbial cell wall synthesis or function .

Neuroprotective Effects

The compound has potential neuroprotective effects owing to its ability to inhibit glutaminyl cyclase (hQC), an enzyme implicated in Alzheimer's disease pathology. This inhibition may reduce amyloid plaque formation and improve cognitive function .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Triazole Derivatives in Cancer Treatment :
    • A study demonstrated that triazole-containing compounds significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Neuroprotective Studies :
    • Research indicated that triazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their role in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • A comparative study showed that triazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, amide coupling, and esterification. For example:

Cyclocondensation : React 3,4-dimethylphenyl azide with a propargyl amide precursor to form the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the triazole to the piperidine-carboxylate backbone under inert conditions .

Esterification : Protect the carboxylate group using ethyl chloroformate in the presence of a base like triethylamine .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for CuAAC, dichloromethane for coupling).
  • Use microwave-assisted synthesis to reduce reaction times and improve yields .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
CuAACCuI, DIPEADMF8065–75
Amide CouplingEDC, HOBtDCMRT50–60
EsterificationEthyl chloroformate, Et₃NTHF0–570–80

Q. How can crystallographic refinement tools like SHELXL and OLEX2 be applied to resolve the crystal structure of this compound?

Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

Structure Solution :

  • SHELXD : Solve the phase problem via dual-space methods for initial structure models .
  • OLEX2 : Integrate SHELX workflows for visualization and refinement. Use its GUI for real-time model adjustment .

Refinement :

  • SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding using restraints. Apply TWIN commands if twinning is observed .
  • ORTEP for Windows : Generate publication-quality thermal ellipsoid diagrams .

Q. Key Parameters :

  • Resolution: Aim for ≤ 0.8 Å to resolve piperidine ring conformation and triazole planarity.
  • R-factor Targets: R1<5%R_1 < 5\%, wR2<12%wR_2 < 12\% for high reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl chloroformate) .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids).
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the solid-state packing and stability of this compound?

Methodological Answer :

Graph Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., NHO=CN-H\cdots O=C motifs) into categories like D(2)D(2) or R22(8)R_2^2(8) .

Thermal Analysis : Correlate packing motifs (e.g., π-π stacking of triazole rings) with DSC/TGA data to assess thermal stability .

Q. Example Findings :

  • The amide NH forms a D(2)D(2) bond with the ester carbonyl, stabilizing a chair conformation in the piperidine ring .

Q. How do solvent polarity and computational methods (e.g., PCM-DFT) predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer :

Computational Setup :

  • Perform geometry optimization at the CAM-B3LYP/6-311+G(d) level with implicit solvent models (e.g., PCM for ethanol, water) .
  • Calculate hyperpolarizability (β\beta) and dipole moments using Gaussian or ORCA.

Solvent Effects :

  • Polar solvents (ε > 30) enhance intramolecular charge transfer (ICT) between the electron-rich triazole and electron-deficient ester groups, increasing β\beta values .

Table 2 : Predicted NLO Parameters in Different Solvents

SolventDielectric Constant (ε)β\beta (×10⁻³⁰ esu)
Hexane1.882.1
Ethanol24.558.7
Water78.3612.3

Q. How can researchers resolve contradictions in pharmacological data (e.g., cytotoxicity vs. target affinity) for derivatives of this compound?

Methodological Answer :

Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .

Off-Target Profiling : Use kinase screening panels or proteome-wide affinity chromatography to rule out non-specific interactions .

Structural Modifications : Introduce substituents (e.g., fluorine at the phenyl ring) to enhance selectivity, guided by molecular docking .

Q. Example Workflow :

  • Compare SAR of 3,4-dimethylphenyl vs. 4-fluorophenyl analogs to isolate steric/electronic contributions to activity .

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